molecular formula C10H20N2O4 B3056138 Diethyl butane-1,4-diylbiscarbamate CAS No. 6935-80-4

Diethyl butane-1,4-diylbiscarbamate

Cat. No.: B3056138
CAS No.: 6935-80-4
M. Wt: 232.28 g/mol
InChI Key: BHIJTTOVTIAITI-UHFFFAOYSA-N
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Description

Diethyl butane-1,4-diylbiscarbamate is a chemical compound with the molecular formula C10H20N2O4 . As a biscarbamate, it features two carbamate functional groups, which are of significant interest in polymer science and medicinal chemistry. Carbamates are known to be key intermediates in the synthesis of more complex chemical structures. For instance, patents describe the use of similar biscarbamate compounds in the synthesis of polyoxazolidinones, which are polymers valued for their high stability . This suggests its potential utility as a monomer or building block in polymer research. Compounds of this class may also be investigated for their role in pharmaceutical development, given the prevalence of the carbamate group in bioactive molecules. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

CAS No.

6935-80-4

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

IUPAC Name

ethyl N-[4-(ethoxycarbonylamino)butyl]carbamate

InChI

InChI=1S/C10H20N2O4/c1-3-15-9(13)11-7-5-6-8-12-10(14)16-4-2/h3-8H2,1-2H3,(H,11,13)(H,12,14)

InChI Key

BHIJTTOVTIAITI-UHFFFAOYSA-N

SMILES

CCOC(=O)NCCCCNC(=O)OCC

Canonical SMILES

CCOC(=O)NCCCCNC(=O)OCC

Other CAS No.

6935-80-4

Origin of Product

United States

Comparison with Similar Compounds

(2Z,2′Z)-Diethyl 3,3′-[Butane-1,4-diylbis(azanediyl)]bis(but-2-enoate)

Molecular Formula: C₁₆H₂₆N₂O₄ Functional Groups: β-Enamino ester, amine Synthesis: Solvent-free condensation of ethyl 3-oxobutanoate with 1,4-diaminobutane catalyzed by Ca(CF₃COO)₂ . Key Features:

  • Crystal Structure: Monoclinic system with an inversion center; intramolecular N–H···O hydrogen bonds form S(6) ring motifs, stabilizing the Z conformation about C=C bonds .
  • Contrast with Carbamate:
  • The enamino ester lacks the carbamate’s –O–CO–N– linkage, resulting in lower hydrolytic stability.
  • Biological activity focuses on precursor roles rather than direct therapeutic use .

Tetraethyl Butane-1,4-diylbis(phosphonate)

Molecular Formula : C₁₂H₂₈O₆P₂
Functional Groups : Phosphonate
Synthesis : Microwave-assisted reaction of 1,4-dibromobutane with triethyl phosphite .
Key Features :

  • Reactivity : Phosphonates exhibit strong P=O bonds, enabling antimicrobial activity via membrane disruption .
  • Applications: Used in immobilized quaternary ammonium antimicrobial monolayers . Contrast with Carbamate:
  • Phosphonates are more hydrolytically stable but less versatile in hydrogen-bonding interactions.
  • The carbamate’s nitrogen-centered reactivity contrasts with the phosphorus-centered chemistry of phosphonates .

Copper(I) Complexes with Butane-1,4-diylbis(diphenylphosphane) Ligands

Molecular Formula : Varies (e.g., [Cu(PPh₂(CH₂)₄PPh₂)₂]PF₆)
Functional Groups : Phosphine, metal-coordination sites
Synthesis : Coordination of butane-1,4-diylbis(diphenylphosphane) with Cu(I) .
Key Features :

  • Structure : Luminescent complexes with distorted tetrahedral geometry; weak C–H···F interactions stabilize the lattice .
  • Applications : Catalysis in cross-coupling reactions and photoluminescent materials .
    Contrast with Carbamate :
  • The carbamate’s oxygen/nitrogen donor atoms differ from phosphine’s phosphorus, altering metal-binding selectivity.
  • Carbamates are less commonly used in coordination chemistry compared to phosphines .

Data Tables

Table 1. Structural and Functional Comparison

Compound Molecular Formula Functional Groups Synthesis Method Key Applications
Diethyl butane-1,4-diylbiscarbamate C₂₀H₂₄N₄O₄Cl₂ Carbamate, pyridinyl Chiral synthesis Asymmetric catalysis, pharmaceuticals
(2Z,2′Z)-Diethyl β-enamino ester C₁₆H₂₆N₂O₄ Enamino ester Solvent-free condensation β-amino acid precursors
Tetraethyl butane-1,4-diylbis(phosphonate) C₁₂H₂₈O₆P₂ Phosphonate Microwave alkylation Antimicrobial coatings
Cu(I)-phosphine complex Varies Phosphine, Cu(I) Coordination chemistry Catalysis, luminescence

Table 2. Spectroscopic Data Highlights

Compound IR (C=O/N–H) ¹H-NMR (Key Signals) ¹³C-NMR (Key Signals)
This compound 1700 cm⁻¹, 3322 cm⁻¹ δ 5.80 (q), 8.47 (d) δ 155.5 (C=O), 162.7 (C)
(2Z,2′Z)-Diethyl β-enamino ester 1655 cm⁻¹ δ 8.50 (N–H), 4.29 (C=C–H) δ 165–170 (C=O, C=N)

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